molecular formula C16H18Br2O6 B7701967 (E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid

(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid

Cat. No.: B7701967
M. Wt: 466.1 g/mol
InChI Key: KBXWKERGSBLUNE-BUHFOSPRSA-N
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Description

(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid is an organic compound characterized by its unique structure, which includes bromine atoms, a ketone group, and a triethoxy-substituted phenyl ring. This compound is of interest in various fields of research due to its potential chemical reactivity and applications.

Properties

IUPAC Name

(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Br2O6/c1-4-22-10-8-12(24-6-3)11(23-5-2)7-9(10)15(19)13(17)14(18)16(20)21/h7-8H,4-6H2,1-3H3,(H,20,21)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXWKERGSBLUNE-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)C(=C(C(=O)O)Br)Br)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1C(=O)/C(=C(/C(=O)O)\Br)/Br)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid typically involves the bromination of a precursor compound followed by further functionalization. One common method involves the bromination of 4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to convert the ketone group to an alcohol.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.

    Medicine: Research may explore its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid exerts its effects depends on its interactions with molecular targets. The bromine atoms and the ketone group may play crucial roles in its reactivity, potentially interacting with enzymes or receptors in biological systems. The exact pathways involved would require detailed studies, including computational modeling and experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its triethoxy-substituted phenyl ring and the presence of two bromine atoms make it particularly interesting for further research and development.

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